Comparative Molecular Weight and LogP Differentiation: 3-Methyl vs. Non-Methylated Pyrrolidinyl-Pyridine Analogs
The 3-methyl substitution in 3-methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS 88374-46-3) produces measurable differences in fundamental physicochemical parameters compared to the closely related 5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS 26820-63-3). These differences have implications for compound handling, solubility predictions, and chromatographic behavior. The target compound exhibits a molecular weight of 207.23 g/mol and a calculated LogP of approximately 2.49 [1], whereas the non-methylated analog has a molecular weight of 193.2 g/mol . This 14 g/mol difference in molecular weight and the associated increase in lipophilicity are quantifiable and directly attributable to the presence of the 3-methyl group.
| Evidence Dimension | Molecular Weight and Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | MW: 207.23 g/mol; Calculated LogP: 2.49 |
| Comparator Or Baseline | 5-Nitro-2-(pyrrolidin-1-yl)pyridine (CAS 26820-63-3): MW: 193.2 g/mol; LogP: Not reported |
| Quantified Difference | MW difference: +14.03 g/mol (7.3% increase); LogP difference: Qualitative increase in lipophilicity |
| Conditions | Calculated physicochemical properties from vendor technical datasheets |
Why This Matters
This data is essential for analytical method development and predicting chromatographic retention times, as the increased molecular weight and lipophilicity of the target compound will necessitate different LC-MS parameters compared to its non-methylated analog.
- [1] YYBY. 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS 88374-46-3) Physicochemical Properties. https://www.yybyy.com View Source
